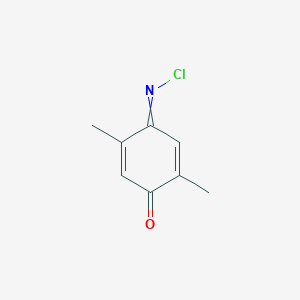
3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexyl ring with three methyl groups and a pent-4-enoic acid chain with a keto group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with three methyl groups can be synthesized through a series of cyclization reactions starting from simpler organic molecules.
Attachment of the Pent-4-enoic Acid Chain: The pent-4-enoic acid chain is then attached to the cyclohexyl ring through a series of condensation reactions.
Introduction of the Keto Group: The keto group at the third position is introduced through oxidation reactions using specific oxidizing agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The keto group and the cyclohexyl ring play crucial roles in its reactivity and interactions. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxo-7-hydroxychol-4-enoic acid: This compound has a similar structure but with a hydroxyl group at the seventh position.
(Z)-3,4,4-Trimethyl-5-oxo-2-hexenoic acid: This compound has a similar pent-4-enoic acid chain but with different substituents.
Uniqueness
3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid is unique due to its specific combination of a cyclohexyl ring with three methyl groups and a pent-4-enoic acid chain with a keto group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
62952-27-6 |
|---|---|
Molekularformel |
C14H22O3 |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
3-oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid |
InChI |
InChI=1S/C14H22O3/c1-10-5-4-8-14(2,3)12(10)7-6-11(15)9-13(16)17/h6-7,10,12H,4-5,8-9H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
UMTSCRIYAWMLEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1C=CC(=O)CC(=O)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)




![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)
![1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene](/img/structure/B14499160.png)



